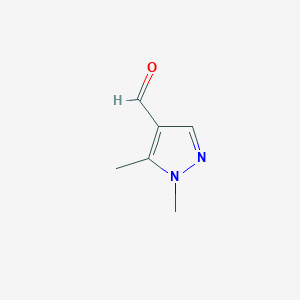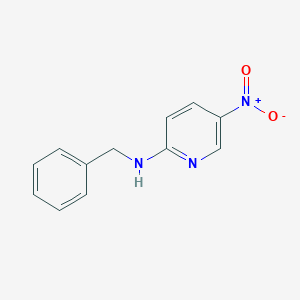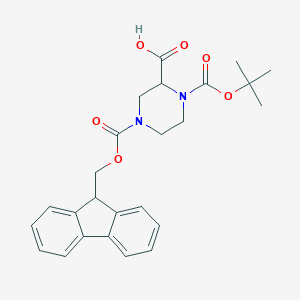
1,5-Dimetil-1H-pirazol-4-carbaldehído
Descripción general
Descripción
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is 1,5-dimethylpyrazole-4-carbaldehyde .
Molecular Structure Analysis
The InChI code for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde isInChI=1S/C6H8N2O/c1-5-6 (4-9)3-7-8 (5)2/h3-4H,1-2H3 . The Canonical SMILES structure is CC1=C (C=NN1C)C=O . Physical and Chemical Properties Analysis
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 124.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 124.063662883 g/mol . The Topological Polar Surface Area is 34.9 Ų . The compound has a Heavy Atom Count of 9 .Aplicaciones Científicas De Investigación
Química Medicinal
Los pirazoles, incluyendo el 1,5-Dimetil-1H-pirazol-4-carbaldehído, tienen una amplia gama de aplicaciones en la química medicinal . Se han utilizado en la síntesis de varios fármacos, incluyendo Celebrex, Viagra y Rimonabant . Estos fármacos se han utilizado para tratar una variedad de afecciones, incluidas enfermedades inflamatorias, diabetes, cáncer e infecciones bacterianas .
Descubrimiento de fármacos
El anillo de pirazol es una característica común en muchos compuestos farmacéuticos . La estructura única de los pirazoles, incluyendo el this compound, los convierte en un andamiaje importante en el descubrimiento de fármacos . A menudo se utilizan como un elemento central en el desarrollo de nuevos fármacos .
Agroquímica
En el campo de la agroquímica, los pirazoles se utilizan en el desarrollo de pesticidas y otros productos químicos agrícolas . Sus propiedades químicas únicas los hacen efectivos para controlar una variedad de plagas.
Química de coordinación
Los pirazoles también se utilizan en la química de coordinación . Pueden actuar como ligandos, formando complejos con varios metales. Estos complejos tienen una variedad de aplicaciones, incluyendo la catálisis y la ciencia de materiales.
Química organometálica
En química organometálica, los pirazoles se utilizan como ligandos para formar compuestos organometálicos . Estos compuestos tienen aplicaciones en una variedad de áreas, incluyendo la catálisis, la ciencia de materiales y la química medicinal.
Síntesis de productos químicos bioactivos
Los pirazoles se utilizan con frecuencia como andamiajes en la síntesis de productos químicos bioactivos
Propiedades
IUPAC Name |
1,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)3-7-8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRGSSHBKKIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948590 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-30-2 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction involving 1,5-dimethyl-1H-pyrazole-4-carbaldehyde discussed in the research?
A1: The research papers primarily focus on the bromination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. [, , ] This reaction explores the introduction of bromine atoms into the structure of the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

